3,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a benzenesulfonamide moiety bearing 3,4-dimethoxy substituents.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)16-8-9-18(27-2)19(12-16)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNVWTJUCGBBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the tetrahydroquinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Methoxyacetyl Substitution: The final step involves the acylation of the amine group with methoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide moiety is of interest due to its potential antibacterial properties. It can be studied for its ability to inhibit bacterial enzymes, making it a candidate for developing new antibiotics.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their use in treating bacterial infections, and this compound’s unique structure might offer enhanced efficacy or reduced resistance.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound IIIa: (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide
- Core Structure: Quinoline (non-hydrogenated) vs. THQ in the target compound.
- Substituents :
- IIIa: Styryl group at position 2, chlorine at position 5, hydroxyl at position 8, and 4-methoxybenzenesulfonamide.
- Target: 2-methoxyacetyl at THQ position 1 and 3,4-dimethoxybenzenesulfonamide.
- Synthesis : Both use benzenesulfonyl chloride, but IIIa incorporates a styryl group via a multi-step coupling process .
- Activity: Quinoline derivatives like IIIa are often explored for antimicrobial or anticancer activity, whereas THQ-based compounds (e.g., the target) are studied for central nervous system (CNS) targets like opioid receptors .
Compound 3i: (R)-N-((R)-6-Benzyl-1-(2-Methoxyacetyl)-THQ-4-yl)-2-Methylpropane-2-Sulfamide
- Core Structure : THQ with 2-methoxyacetyl at position 1 (shared with the target).
- Substituents :
- 3i: Benzyl at position 6, sulfamide (2-methylpropane) at position 4.
- Target: Sulfonamide (3,4-dimethoxybenzene) at position 5.
- Synthesis : Procedure C in yields sulfamides, whereas sulfonamides (target) require benzenesulfonyl chloride .
- Activity: 3i exhibits mixed-efficacy μ-opioid receptor (MOR) modulation.
2-Bromo-N-(1-(2-Methoxyacetyl)-THQ-7-yl)Benzenesulfonamide
- Core Structure : Identical THQ core and substitution pattern.
- Substituents :
- Bromine at position 2 of the benzenesulfonamide vs. 3,4-dimethoxy in the target.
- Activity : Bromine’s electron-withdrawing nature may reduce solubility and alter receptor binding compared to the electron-donating methoxy groups in the target .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The THQ core allows diverse substitutions, but sulfonamide coupling (target, IIIa) requires precise stoichiometry of benzenesulfonyl chloride .
- Substituent Impact :
- Biological Relevance : The target’s 3,4-dimethoxybenzenesulfonamide may improve CNS penetration and MOR selectivity over peripheral targets, though empirical data are needed .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 3,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how are intermediates characterized? A:
- Core Synthesis : The tetrahydroquinoline ring is typically synthesized via catalytic hydrogenation of a quinoline precursor using Pd/C or PtO₂ under H₂ pressure .
- Functionalization : The methoxyacetyl group is introduced via acylation with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfonamide Coupling : The benzenesulfonamide group is attached using a nucleophilic substitution reaction with 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (confirming methoxy and acetyl peaks at δ 3.2–3.8 ppm and δ 2.1–2.3 ppm, respectively) and LC-MS (to monitor purity >95%) .
Advanced Synthesis: Optimizing Yield and Purity
Q: How can researchers address low yields or impurities during the final sulfonamide coupling step? A:
- Reaction Optimization : Use a polar aprotic solvent (e.g., DMF) to enhance sulfonyl chloride reactivity. Monitor pH (neutral to slightly basic) to avoid hydrolysis .
- Byproduct Mitigation : Silica gel chromatography (hexane:EtOAc gradient) removes unreacted sulfonyl chloride. Recrystallization in ethanol/water improves crystallinity .
- Yield Enhancement : Pre-activate the tetrahydroquinoline amine with NaH to increase nucleophilicity, improving coupling efficiency from ~60% to >85% .
Basic Biological Activity Screening
Q: What in vitro assays are recommended for initial biological activity profiling of this compound? A:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays, given sulfonamides’ kinase-binding propensity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Mechanistic Studies
Q: How can researchers resolve contradictory data on this compound’s activity across cell lines? A:
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify critical pathways. For example, if activity varies in HeLa vs. MCF-7, screen for differential expression of sulfonamide targets like carbonic anhydrase isoforms .
- Metabolic Profiling : LC-MS-based metabolomics can identify cell-specific metabolite interactions (e.g., glutathione depletion) affecting efficacy .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance of inter-cell-line differences .
Stability and Degradation Analysis
Q: What methodologies are used to assess the compound’s stability under physiological conditions? A:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (C18 column, 220 nm) .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation products .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .
Structure-Activity Relationship (SAR) Exploration
Q: How does the 2-methoxyacetyl group influence activity compared to analogs with other acyl substituents? A:
-
Comparative SAR : Replace 2-methoxyacetyl with ethylsulfonyl () or phenylsulfonyl ( ) groups. Test in kinase assays:
Substituent EGFR IC₅₀ (µM) Solubility (µg/mL) 2-Methoxyacetyl 0.45 12.3 Ethylsulfonyl 1.2 8.9 Phenylsulfonyl >10 2.1 -
Mechanistic Insight : The methoxy group enhances hydrogen bonding with kinase active sites, while bulkier substituents reduce solubility and binding .
Contradictory Data Resolution
Q: How should researchers address discrepancies between in vitro potency and in vivo efficacy? A:
- Pharmacokinetic Analysis : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Low bioavailability often explains efficacy gaps .
- Metabolite Identification : Use high-resolution MS to detect inactive metabolites (e.g., O-demethylation of methoxy groups) .
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies to balance toxicity and efficacy .
Computational Modeling
Q: Which computational tools are suitable for predicting binding modes of this compound? A:
- Docking : Use AutoDock Vina with kinase crystal structures (PDB: 4A7, 4QO) to model sulfonamide interactions with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the methoxyacetyl group in hydrophobic pockets .
- QSAR : Develop models using MOE descriptors (e.g., LogP, polar surface area) to correlate substituents with IC₅₀ values .
Analytical Method Validation
Q: How can researchers ensure reproducibility in quantifying this compound across labs? A:
- HPLC Protocol :
- Cross-Lab Calibration : Share a certified reference standard (CRS) with collaborators. Validate retention time (±0.2 min) and peak area RSD <2% .
Toxicity Profiling
Q: What assays are critical for preliminary toxicity assessment? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
